molecular formula C5H7ClN2 B13750347 5-Chloro-1,4-dimethyl-1H-pyrazole CAS No. 127842-11-9

5-Chloro-1,4-dimethyl-1H-pyrazole

Cat. No.: B13750347
CAS No.: 127842-11-9
M. Wt: 130.57 g/mol
InChI Key: WYLLIHCCRZGVSG-UHFFFAOYSA-N
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Description

5-Chloro-1,4-dimethyl-1H-pyrazole: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chlorine atom at the 5th position and methyl groups at the 1st and 4th positions. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,4-dimethyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives. For instance, the reaction of 1,3-dimethyl-1H-pyrazol-5-ol with thionyl chloride can yield this compound .

Industrial Production Methods

Industrial production of pyrazole derivatives often involves multi-step processes that ensure high yield and purity. The use of catalysts, such as iron or copper, can enhance the efficiency of these reactions. Additionally, modern techniques like microwave-assisted synthesis and flow chemistry are employed to scale up the production while maintaining environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,4-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-1,4-dimethyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Chloro-1,4-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s chlorine and methyl groups play a crucial role in enhancing its binding affinity and specificity. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole
  • 3,5-Dimethyl-1H-pyrazole
  • 1,4-Dimethyl-1H-pyrazole

Uniqueness

5-Chloro-1,4-dimethyl-1H-pyrazole is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. Compared to other pyrazoles, it exhibits enhanced stability and specificity in its interactions with biological targets .

Properties

IUPAC Name

5-chloro-1,4-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-4-3-7-8(2)5(4)6/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLLIHCCRZGVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433077
Record name 5-chloro-1,4-dimethylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127842-11-9
Record name 5-chloro-1,4-dimethylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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